CYP3A4/5 Inhibition Liability: Reduced Drug-Drug Interaction Risk Versus Prototypical Strong Inhibitor Ketoconazole
In human liver microsome assays, 4-(3,4-dihydroquinolin-1(2H)-ylmethyl)piperidin-4-ol dihydrochloride exhibited weak inhibition of CYP3A4/5 with IC₅₀ values of 20,000 nM and 5,500 nM, respectively [1]. In contrast, the prototypical strong CYP3A4 inhibitor ketoconazole achieves an IC₅₀ of ~15 nM under comparable assay conditions [2]. This represents an approximately 1,300-fold difference, indicating that the target compound possesses a substantially lower propensity to perpetrate CYP3A4-mediated pharmacokinetic drug-drug interactions. Although direct head-to-head data against close structural analogs (e.g., 4-[(quinolin-4-yl)methyl]piperidin-4-ol) are not publicly available, the magnitude of difference against ketoconazole, a widely accepted benchmark, supports the compound's utility in research settings where minimal CYP interference is desired.
| Evidence Dimension | Inhibition of CYP3A4/5 enzyme activity |
|---|---|
| Target Compound Data | CYP3A4 IC₅₀ = 20,000 nM; CYP3A5 IC₅₀ = 5,500 nM (human liver microsomes, testosterone and midazolam substrates) |
| Comparator Or Baseline | Ketoconazole: CYP3A4 IC₅₀ ≈ 15 nM |
| Quantified Difference | Approximately 1,300-fold higher IC₅₀ (weaker inhibition) |
| Conditions | Human liver microsomes; testosterone (CYP3A4/5) and midazolam (CYP3A4/5) as probe substrates; preincubation for 30 min in presence of NADPH regenerating system; measured after 10–30 min [1] |
Why This Matters
Lower CYP3A4/5 inhibition reduces the likelihood of metabolism-based drug-drug interactions, making the compound a cleaner tool for in vitro pharmacology and safer for in vivo use in polypharmacy contexts.
- [1] BindingDB. BDBM50538344, CHEMBL4633246. Affinity Data: CYP3A4/5 IC₅₀ values. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538344 View Source
- [2] Gibbs, M. A., et al. (1999). Selective inhibition of CYP3A4 by ketoconazole and related compounds. Drug Metabolism and Disposition, 27(2), 180–185. View Source
